![molecular formula C15H23N5O3S B11708407 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11708407.png)
2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(アセチルスルファニル)-7-ヘプチル-3-メチル-1H-プリン-2,6(3H,7H)-ジオンは、分子式C15H23N5O3Sを持つ複雑な有機化合物です。この化合物は、重要な生物学的および薬理学的活性を有することで知られるプリンファミリーに属します。この化合物の構造には、ヘプチル鎖、メチル基、およびスルファニルアセトアミド基で置換されたプリン環系が含まれています。
準備方法
合成経路および反応条件
8-(アセチルスルファニル)-7-ヘプチル-3-メチル-1H-プリン-2,6(3H,7H)-ジオンの合成は、通常、以下の手順を含みます。
プリンコアの形成: プリンコアは、ホルムアミド誘導体とアミンを伴う一連の縮合反応によって合成されます。
ヘプチル鎖の導入: ヘプチル鎖は、ヘプチルハライドを用いたアルキル化反応によって導入されます。
スルファニルアセトアミド基の付加: スルファニルアセトアミド基は、チオールとアセトアミド誘導体を含む求核置換反応によって付加されます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、縮合反応用の高圧反応器の使用や、クロマトグラフィーや結晶化などの高度な精製技術が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドとスルホンを形成することができます。
還元: 還元反応はカルボニル基で起こり、アルコールに変換することができます。
置換: この化合物は、特にスルファニル基で求核置換反応を起こし、硫黄原子が他の求核剤で置換されることがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、置換反応によく使用されます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
置換: 使用される求核剤に応じて、様々な置換プリン誘導体。
科学研究への応用
8-(アセチルスルファニル)-7-ヘプチル-3-メチル-1H-プリン-2,6(3H,7H)-ジオンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物学的活性が研究されています。
医学: 特にプリン代謝関連疾患の治療における潜在的な治療効果が調査されています。
工業: 新素材の開発や、様々な化学反応における触媒として使用されます。
科学的研究の応用
2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
8-(アセチルスルファニル)-7-ヘプチル-3-メチル-1H-プリン-2,6(3H,7H)-ジオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合して基質のアクセスを阻止することにより、酵素活性を阻害することができます。また、受容体と相互作用し、その活性を調節し、細胞シグナル伝達経路に影響を与えることもできます。
類似化合物の比較
類似化合物
- 2-[(7-ヘプチル-3-メチル-2,6-ジオキソ-2,3,6,7-テトラヒドロ-1H-プリン-8-イル)チオ]酢酸
- エチル2-[(7-ヘプチル-3-メチル-2,6-ジオキソ-2,3,6,7-テトラヒドロ-1H-プリン-8-イル)スルファニル]プロパノエート
独自性
8-(アセチルスルファニル)-7-ヘプチル-3-メチル-1H-プリン-2,6(3H,7H)-ジオンは、プリン環上の特定の置換パターンによって、独特の化学的および生物学的特性を付与されているため、ユニークです。ヘプチル鎖とスルファニルアセトアミド基の存在は、他のプリン誘導体との差別化を図り、生物学的標的とのユニークな相互作用や、独特の薬理学的効果につながる可能性があります。
類似化合物との比較
Similar Compounds
- **2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid
- Ethyl 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate
Uniqueness
2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. The presence of the heptyl chain and the sulfanylacetamide group differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
特性
分子式 |
C15H23N5O3S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H23N5O3S/c1-3-4-5-6-7-8-20-11-12(17-15(20)24-9-10(16)21)19(2)14(23)18-13(11)22/h3-9H2,1-2H3,(H2,16,21)(H,18,22,23) |
InChIキー |
UKLXLJMBGAICGD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


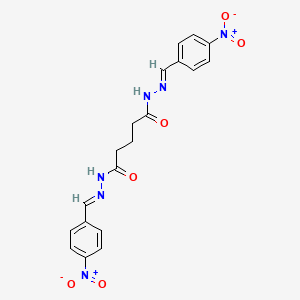
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11708326.png)
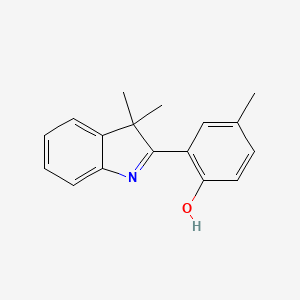
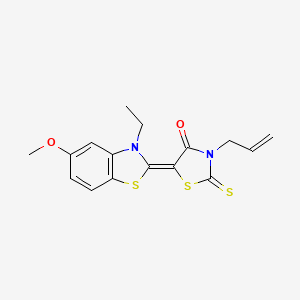
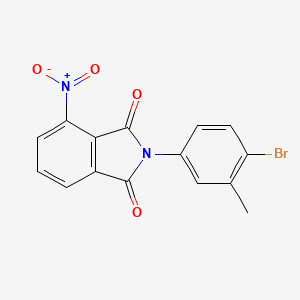
![2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11708346.png)
![4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
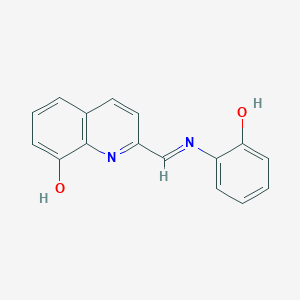
![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)
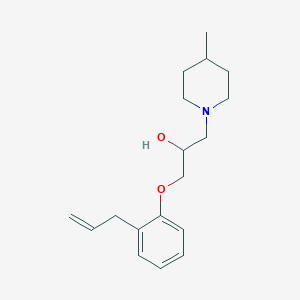
![N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11708391.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11708411.png)
